1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one
Description
The compound 1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one is a chalcone derivative characterized by:
- Phenyl A: Substituents at positions 2 (hydroxy), 4 (methoxy), and 3 (3-methyl-2-buten-1-yl, or prenyl).
- Phenyl B: A 4-hydroxyphenyl group. This structure confers unique electronic and steric properties, influencing its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)4-10-18-20(25-3)13-11-17(21(18)24)19(23)12-7-15-5-8-16(22)9-6-15/h4-9,11-13,22,24H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKYBPGIBVMHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Prenylation of Acetophenone Precursors
Prenylation is achieved by reacting 2,4-dihydroxy-6-methoxyacetophenone with 3-methyl-2-buten-1-yl bromide in acetone under reflux. Potassium carbonate (K₂CO₃) serves as the base, facilitating nucleophilic substitution at the 3-position of the acetophenone ring. The reaction typically requires 5–20 hours, yielding 5-prenyloxy-2-hydroxy-4-methoxyacetophenone as an intermediate. Purification via silica gel column chromatography with hexane:ethyl acetate (4:1) ensures >95% purity.
Chalcone Formation
The prenylated acetophenone intermediate undergoes condensation with 4-hydroxybenzaldehyde in ethanolic potassium hydroxide (40% KOH). Reaction conditions involve refluxing at 60°C for 12–48 hours, with continuous stirring to drive dehydration. Neutralization with 2M HCl precipitates the crude chalcone, which is subsequently recrystallized from methanol to achieve final yields of 78–85%.
Solvent-Free Synthesis Methods
To align with green chemistry principles, solvent-free protocols have been developed. These methods eliminate volatile organic compounds (VOCs) and reduce waste generation.
Mechanochemical Grinding
A mortar and pestle are used to grind equimolar amounts of prenylated acetophenone, 4-hydroxybenzaldehyde, and sodium hydroxide (NaOH) for 10 minutes. The exothermic reaction proceeds at room temperature, forming the chalcone via enolate intermediacy. This method achieves yields of 65–72%, with purity confirmed by thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1).
Thermal Activation
Heating the reactants at 80–100°C without solvent accelerates the condensation. The absence of solvent reduces side reactions, enabling yields comparable to conventional methods (70–75%).
Microwave-Assisted Synthesis
Microwave irradiation significantly shortens reaction times from hours to minutes. In a representative procedure, prenylated acetophenone and 4-hydroxybenzaldehyde are mixed with 40% KOH and subjected to 10–15 microwave cycles (5 seconds each at 300 W). The total reaction time is 1.5–4 minutes, yielding 82–92% of the target chalcone. Microwave methods enhance regioselectivity and reduce energy consumption.
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography with hexane:ethyl acetate gradients (9:1 to 4:1) resolves residual aldehydes and ketones. High-performance liquid chromatography (HPLC) using C-18 columns and methanol:water (98:2) confirms >98% purity for pharmaceutical applications.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, α-vinyl), 7.62 (d, J = 15.6 Hz, 1H, β-vinyl), 6.92–7.25 (aromatic protons), 5.32 (t, J = 6.8 Hz, 1H, prenyl CH), 3.89 (s, 3H, OCH₃), 1.76 (s, 6H, prenyl CH₃).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₂H₂₂O₄: 365.1522; found: 365.1518.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time | Advantages |
|---|---|---|---|---|
| Conventional | Reflux, KOH, ethanol | 78–85 | 12–48 h | High yield; scalable |
| Solvent-Free Grinding | NaOH, room temperature | 65–72 | 10 min | Green chemistry; low cost |
| Microwave | 300 W, 40% KOH | 82–92 | 1.5–4 min | Rapid; energy-efficient |
The microwave-assisted method offers the highest efficiency, while solvent-free approaches align with sustainability goals.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenyl derivatives.
Substitution: Halogenated phenyl compounds and other substituted derivatives.
Scientific Research Applications
Antioxidant Properties
Chalcone derivatives, including this compound, have been extensively studied for their antioxidant capabilities. Research indicates that they can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that specific chalcone derivatives exhibited significant antioxidant activity, which could be beneficial in preventing diseases related to oxidative damage .
Anticancer Activity
The compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines. For instance, a derivative of this chalcone was found to inhibit the proliferation of breast cancer cells through the modulation of signaling pathways involved in cell survival and apoptosis . Another study highlighted its potential as a chemotherapeutic agent due to its ability to selectively target tumor cells while sparing normal cells .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. A specific study noted that chalcones can suppress the expression of cyclooxygenase (COX) enzymes, which are key players in inflammation .
Drug Development
Due to its diverse biological activities, this compound is being explored for drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. The design of novel derivatives based on this compound is ongoing, with the aim of developing more potent anticancer and anti-inflammatory agents.
Cosmetic Industry
The antioxidant properties of this chalcone derivative make it suitable for incorporation into cosmetic formulations aimed at skin protection and anti-aging. Its ability to neutralize free radicals can help in reducing skin damage caused by UV radiation and pollution.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated significant antioxidant activity in vitro using DPPH assay | Potential use in dietary supplements |
| Study 2 | Induced apoptosis in breast cancer cell lines via caspase activation | Development of anticancer drugs |
| Study 3 | Inhibited COX enzyme activity leading to reduced inflammation | Formulation of anti-inflammatory medications |
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one, commonly known as Xanthohumol , is a prenylated chalcone predominantly found in hops (Humulus lupulus). This compound has garnered significant attention due to its diverse biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of Xanthohumol, supported by data tables and case studies.
Chemical Structure and Properties
Xanthohumol's chemical structure is characterized by a chalcone backbone with hydroxyl and methoxy substituents. Its molecular formula is , and it exhibits a complex interaction profile with various biological targets.
Anticancer Activity
Numerous studies have documented the anticancer properties of Xanthohumol. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Hedgehog Signaling : Xanthohumol has been reported to inhibit Hedgehog-dependent tumor growth in preclinical models. A study demonstrated that it significantly reduced the expression of Gli1, a key effector in the Hedgehog signaling pathway, leading to decreased tumor cell proliferation in medulloblastoma models .
- Induction of Apoptosis : Research indicates that Xanthohumol induces apoptosis in cancer cells by activating caspase pathways. For instance, treatment with Xanthohumol resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in breast cancer cell lines .
Antioxidant Properties
Xanthohumol exhibits potent antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases. Studies have shown that it scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound also demonstrates significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and modulates signaling pathways such as NF-kB, thereby reducing inflammation in various models .
Antimicrobial Activity
Xanthohumol has shown efficacy against a range of microbial pathogens. It exhibits antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and has antifungal properties against Candida species .
Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines, Xanthohumol was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Case Study 2: Antioxidant Activity
A study assessing the antioxidant capacity of Xanthohumol utilized DPPH radical scavenging assays. The results indicated that Xanthohumol had an IC50 value comparable to well-known antioxidants like ascorbic acid, highlighting its potential for therapeutic applications in oxidative stress-related conditions.
Q & A
Q. What synthetic methodologies are most effective for preparing this chalcone derivative?
The compound can be synthesized via the Claisen-Schmidt condensation between a substituted acetophenone and benzaldehyde under basic conditions. For example, reacting 2-hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)acetophenone with 4-hydroxybenzaldehyde in ethanol/NaOH yields the target chalcone. Optimization includes controlling reaction temperature (room temperature) and stoichiometric ratios of reactants (e.g., 1.2:1.1 molar ratio of ketone to aldehyde) to minimize side products like aldol adducts .
Q. How is the compound structurally characterized to confirm its identity?
Characterization involves multi-spectral analysis :
- FT-IR identifies carbonyl (C=O) stretching at ~1650 cm⁻¹ and phenolic O–H bands near 3200–3500 cm⁻¹.
- 1H and 13C NMR confirm substitution patterns (e.g., methoxy singlet at δ 3.8–3.9 ppm, prenyl group signals at δ 1.6–1.8 ppm for methyl groups and δ 5.2–5.4 ppm for vinyl protons).
- X-ray crystallography (e.g., monoclinic P2₁/c space group) validates molecular geometry, including dihedral angles between aromatic rings .
Q. What solvent systems are recommended for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). Stability tests in DMSO at 4°C over 72 hours show <5% degradation via HPLC, making it suitable for in vitro assays. Avoid prolonged exposure to light due to the photosensitive α,β-unsaturated ketone moiety .
Advanced Research Questions
Q. How do substituents (e.g., prenyl, methoxy) influence bioactivity in structure-activity relationship (SAR) studies?
The prenyl group enhances lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition). The 4-hydroxyphenyl moiety contributes to hydrogen bonding with target proteins, as shown in molecular docking studies against kinases. Methoxy at C4 reduces metabolic deactivation compared to free hydroxyl groups, as evidenced by in vitro microsomal stability assays .
Q. What computational approaches are used to predict physicochemical and ADMET properties?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict dipole moments (~4.5 D) and HOMO-LUMO gaps (~3.8 eV), indicating moderate reactivity. ADMET prediction tools (e.g., SwissADME) estimate moderate bioavailability (LogP ~3.2) and low Ames toxicity risk. MD simulations reveal stable binding to COX-2 with ΔG = −9.2 kcal/mol .
Q. How can discrepancies in NMR data due to tautomerism be resolved?
Tautomeric equilibria between enol and keto forms in DMSO-d₆ can cause split signals. Use 2D NMR (COSY, NOESY) to identify coupling networks and variable-temperature NMR (−10°C to 60°C) to slow interconversion. X-ray crystallography provides definitive proof of the dominant tautomer in the solid state .
Q. What strategies mitigate oxidative degradation during storage?
Store under inert gas (N₂/Ar) at −20°C with antioxidants (0.1% BHT). Lyophilization in amber vials reduces hydrolysis and photodegradation. Purity monitored via HPLC-PDA (λ = 280 nm) should remain >95% over six months .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
The compound is classified as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315) . Use PPE (nitrile gloves, lab coat) and work in a fume hood. Spills require neutralization with 10% sodium bicarbonate and disposal as hazardous waste (EPA code D001) .
Data Contradictions and Validation
Q. How to address conflicting bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate using orthogonal assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
